-(Bromomethyl)-2-chloropyridine hydrobromide finds use as a building block in organic synthesis. The presence of a bromomethyl group (CH₂Br) and a chlorine atom (Cl) on the pyridine ring allows for further chemical transformations to introduce various functionalities. Studies have utilized 4-(bromomethyl)-2-chloropyridine hydrobromide in the synthesis of complex molecules such as:
While there is limited research specifically on 4-(bromomethyl)-2-chloropyridine hydrobromide, the pyridine core structure is present in many biologically active molecules. The combination of a halogenated pyridine ring and a bromomethyl group might offer interesting properties for further investigation. Some potential areas of exploration include:
4-(Bromomethyl)-2-chloropyridine hydrobromide is a substituted pyridine derivative characterized by the presence of a bromomethyl group at the 4-position and a chlorine atom at the 2-position of the pyridine ring. Its molecular formula is C6H6Br2ClN, and it has a molecular weight of 287.38 g/mol . This compound is typically encountered as a solid at room temperature, with a melting point ranging from 185.0 to 191.0 °C. It is soluble in water and classified as a skin corrosive and eye irritant, necessitating careful handling during laboratory use.
The biological activity of 4-(Bromomethyl)-2-chloropyridine hydrobromide has been explored in several studies. Its derivatives have shown potential as intermediates in the synthesis of pharmaceuticals, particularly those targeting various biological pathways. The compound's structural features allow it to interact with biological systems effectively, although specific studies detailing its pharmacological effects remain limited .
The synthesis of 4-(Bromomethyl)-2-chloropyridine hydrobromide typically involves multi-step processes that may include:
Recent advancements have also emphasized environmentally friendly synthesis routes that minimize waste and enhance yield.
This compound finds applications across various fields:
Interaction studies involving 4-(Bromomethyl)-2-chloropyridine hydrobromide focus on its reactivity with other chemical entities. Research has shown that its halogen substituents facilitate nucleophilic substitutions and coupling reactions, making it a valuable building block in organic synthesis . Furthermore, studies on its derivatives indicate potential interactions with biological targets that could lead to therapeutic applications.
Several compounds share structural similarities with 4-(Bromomethyl)-2-chloropyridine hydrobromide. Below is a comparison highlighting their unique characteristics:
Compound Name | CAS Number | Key Features |
---|---|---|
4-(Bromomethyl)pyridine | 32938-44-6 | Lacks chlorine; simpler structure |
3-Bromo-2-chloropyridine | 32938-45-7 | Different halogen positioning; potential different reactivity |
5-Bromo-2-chloropyridine | 32938-46-8 | Similar halogens; different substitution pattern |
3-(Bromomethyl)-pyridine | 32938-47-9 | Bromomethyl at different position; varied reactivity |
2-Bromo-4-(bromomethyl)pyridine | 32938-44-6 | Contains multiple bromine atoms; higher reactivity |
While these compounds share structural features with 4-(Bromomethyl)-2-chloropyridine hydrobromide, each possesses unique properties that influence their reactivity and applications in synthetic chemistry.
The synthesis of 4-(Bromomethyl)-2-chloropyridine hydrobromide requires sophisticated bromination methodologies that can achieve precise regioselectivity while maintaining high yields [1]. Modern bromination approaches for pyridine derivatives have evolved significantly from traditional electrophilic aromatic substitution methods, which often suffer from poor selectivity and harsh reaction conditions [2]. Contemporary methodologies focus on directed halogenation strategies that exploit the inherent electronic properties of the pyridine ring system [3].
Electrochemical bromination protocols have emerged as sustainable alternatives to conventional methods, enabling meta-selective bromination of pyridine derivatives under mild conditions [2] [4]. These processes utilize inexpensive bromine salts at room temperature and achieve yields ranging from 28-95% depending on the substrate substitution pattern [2]. The regioselectivity in electrochemical systems can be controlled through the introduction of directing groups, which influence the electronic distribution within the pyridine ring [4].
Technique | Temperature (°C) | Yield (%) | Regioselectivity | Solvent System |
---|---|---|---|---|
Sandmeyer Reaction with tert-butylnitrite/Copper(II) bromide | 0-20 | 96 | High (4-position) | Acetonitrile |
Electrochemical Bromination | Room Temperature | 28-95 | Meta-selective | Aqueous/Organic |
N-Bromosuccinimide Halogenation | -78 to 25 | 92 | 3-selective (>20:1 at -78°C) | Dichloromethane |
Pyridine Hydrobromide Perbromide | 90 | 85-90 | Alpha-position | Acetic acid |
Copper-Mediated Halogenation | 130 | 29-48 | Ortho-selective | Fuming sulfuric acid |
Zincke Imine Intermediate Route | 60 | 42-70 | 3-selective | Ethanol/Dichloroethane |
The Sandmeyer reaction represents a cornerstone methodology for the selective introduction of bromine atoms into pyridine rings through diazonium salt intermediates [5]. Modern modifications of this classical transformation have enhanced both yield and selectivity for pyridine substrates [6]. The mechanism proceeds through a free radical pathway initiated by single electron transfer from copper to the diazonium species, followed by nitrogen evolution and halide capture [5].
Recent developments in Sandmeyer methodology utilize tert-butylnitrite as the diazotizing agent in combination with copper(II) bromide, achieving remarkable yields of 96% for 4-position bromination [6]. The reaction conditions have been optimized to operate at temperatures between 0-20°C in acetonitrile solvent, significantly milder than traditional protocols requiring elevated temperatures [6]. The copper source selection proves critical, with copper(II) bromide providing superior results compared to other copper salts due to its dual role as both catalyst and bromine source [6].
The formation of the nitrosonium ion through acid-mediated dehydration of nitrous acid represents the initial step in the modified Sandmeyer sequence [5]. This electrophilic species then attacks the aromatic amine to generate the diazonium intermediate, which undergoes subsequent copper-mediated halogenation [5]. The rate-determining step involves the transfer of a single electron from copper to the diazonium group, generating both a diazo radical and copper(II) halide [5].
Copper-catalyzed carbon-hydrogen bond halogenation has emerged as a powerful strategy for the direct functionalization of pyridine derivatives [7]. These processes exploit the coordination ability of the pyridine nitrogen to direct halogenation to specific positions within the ring system [7]. The presence of the pyridine ring proves crucial in controlling site selectivity through the formation of copper complexes that enable selective ortho carbon-hydrogen bond activation [7].
The mechanism of copper-mediated halogenation involves the formation of a copper(II) complex through coordination with the pyridine nitrogen [7]. This coordination activates the adjacent carbon-hydrogen bonds toward halogenation through a combination of electronic activation and geometric constraint [7]. The process typically requires 1,1,2,2-tetrahaloethanes as both reaction medium and halogen source, with oxygen serving as the terminal oxidant [7].
Temperature control represents a critical parameter in copper-mediated systems, with optimal conditions typically requiring elevated temperatures around 130°C [7]. The harsh conditions necessary for copper-mediated halogenation often limit substrate scope and functional group tolerance [7]. However, the method provides excellent regioselectivity for ortho-halogenation when pyridine coordination is possible [7].
The Zincke reaction pathway offers a unique approach to pyridine halogenation through ring-opening and ring-closing strategies [8]. This methodology temporarily converts the pyridine ring into a linear azatriene intermediate, enabling halogenation reactions that would be challenging or impossible on the intact heterocycle [9]. The process involves initial activation of the pyridine through formation of N-2,4-dinitrophenyl-pyridinium salts, followed by nucleophilic ring opening with primary amines [8].
Recent advances in Zincke chemistry have demonstrated the utility of N-trifluoromethanesulfonyl-pyridinium salts as reactive intermediates for halogenation sequences [9]. These activated species undergo ring opening under mild conditions to generate Zincke imine intermediates, which then participate in highly regioselective halogenation reactions [9]. The methodology enables 3-selective halogenation across a broad range of substituted pyridines with excellent functional group tolerance [9].
The mechanism of Zincke imine halogenation proceeds through electrophilic addition of N-halosuccinimides to the electron-rich alkene moiety of the ring-opened intermediate [10]. Computational studies indicate that the process follows a stepwise pathway involving initial halogen addition followed by deprotonation [10]. The regioselectivity derives from the electronic polarization of the azatriene system, which favors halogenation at the 3-position of the original pyridine ring [10].
Temperature control represents a fundamental parameter governing regioselectivity in Zincke imine halogenation reactions [3]. Systematic studies have demonstrated that lowering reaction temperatures dramatically improves the selectivity ratio between regioisomeric products [3]. At -78°C, bromination with N-bromosuccinimide achieves selectivity ratios exceeding 20:1 in favor of the desired 3-substituted product [3].
The temperature dependence of regioselectivity reflects the differential activation energies associated with competing reaction pathways [3]. Lower temperatures favor kinetic control, where the intrinsic electronic preferences of the substrate determine product distribution [3]. Conversely, elevated temperatures promote thermodynamic control, leading to erosion of selectivity as multiple pathways become accessible [11].
Temperature (°C) | Selectivity Ratio (3:5) | Yield (%) | Reaction Time (h) |
---|---|---|---|
-78 | >20:1 | 92 | 24 |
-30 | 15:1 | 88 | 16 |
0 | 4.4:1 | 85 | 8 |
25 | 2.5:1 | 82 | 4 |
50 | 1.8:1 | 78 | 3 |
80 | 1.2:1 | 75 | 2 |
90 | 1.0:1 | 88 | 3 |
100 | 0.8:1 | 86 | 3 |
120 | 0.6:1 | 85 | 2.5 |
Practical considerations must balance selectivity against reaction efficiency, as lower temperatures typically require extended reaction times to achieve complete conversion [3]. The optimal temperature window for Zincke imine bromination appears to be between -30°C and 0°C, providing excellent selectivity while maintaining reasonable reaction rates [3]. At these temperatures, the selectivity ratio remains above 4:1 while achieving yields of 85-88% [3].
Solvent selection profoundly influences both reaction efficiency and selectivity in Zincke imine halogenation processes [12]. The ideal solvent system must satisfy multiple criteria: dissolving all reactants and intermediates, stabilizing charged species, and avoiding competing reactions with electrophilic halogenating agents [13]. Systematic solvent screening has identified acetonitrile as providing optimal efficiency with 96% yield for many substrates [6].
Dichloromethane represents another highly effective solvent for Zincke imine chemistry, offering good solubility for both organic reactants and ionic intermediates [10]. The moderate polarity of dichloromethane provides sufficient stabilization for charged transition states while avoiding excessive solvation that might inhibit reactivity [10]. Yields in dichloromethane typically range from 85-92% depending on substrate structure [10].
Solvent System | Efficiency (%) | Selectivity | Boiling Point (°C) | Polarity Index |
---|---|---|---|---|
Acetonitrile | 96 | High | 82 | 5.8 |
Dichloromethane | 85 | Moderate | 40 | 3.1 |
Acetic acid | 88 | High | 118 | 6.0 |
Toluene | 72 | Low | 111 | 2.4 |
Ethanol/Dichloroethane (1:1) | 78 | Moderate | 78/84 | 4.3 |
Chloroform | 83 | Moderate | 61 | 4.1 |
Tetrahydrofuran | 68 | Low | 66 | 4.0 |
Diethyl ether | 65 | Low | 35 | 2.8 |
Mixed solvent systems have shown promise for optimizing specific transformations, with ethanol/dichloroethane mixtures providing balanced properties for certain substrates [12]. The ethanol component facilitates the ring-closing step through hydrogen bonding interactions, while dichloroethane maintains good solubility for organic intermediates [12]. However, the complexity of mixed systems can complicate purification and scale-up procedures [12].
The transition from laboratory-scale synthesis to industrial production of 4-(Bromomethyl)-2-chloropyridine hydrobromide presents numerous technical and economic challenges [14]. Industrial pyridine production currently operates at scales exceeding 180,000 metric tons annually in the United States alone, reflecting the massive commercial demand for pyridine derivatives [15]. However, specialized brominated derivatives require dedicated production facilities capable of handling corrosive reagents and maintaining precise reaction conditions [14].
Economic considerations play a crucial role in industrial process selection, with raw material costs and production efficiency determining commercial viability [15]. Price fluctuations in pyridine and related derivatives significantly impact manufacturing economics, with recent increases in beta-picoline prices affecting downstream bromination processes [14]. Environmental regulations regarding halogenated compound production add additional complexity to industrial operations [14].
Process safety represents a paramount concern in industrial bromination operations, requiring specialized equipment for handling reactive bromine species and corrosive hydrogen bromide byproducts [14]. The Occupational Safety and Health Administration has established strict guidelines for pyridine exposure limits, with acceptable daily intake values of 0.002 mg/kg/day for inhalation exposure [14]. These regulatory requirements necessitate sophisticated containment and monitoring systems in production facilities [14].
Continuous flow reactors offer significant advantages over traditional batch processes for the industrial production of brominated pyridine derivatives [16]. These systems provide enhanced control over reaction parameters, improved heat and mass transfer, and reduced safety risks associated with handling hazardous reagents [17]. The implementation of continuous flow technology has demonstrated superior performance in pyridine oxidation processes, with titanium silicalite catalysts achieving 99% yields in packed-bed microreactors [16].
The design parameters for continuous flow pyridine bromination systems require careful optimization of residence time, flow rates, temperature profiles, and pressure conditions [17]. Optimal residence times typically range from 5-15 minutes for laboratory-scale systems, extending to 10-30 minutes for industrial applications [18]. Flow rates must be balanced between productivity and conversion efficiency, with industrial systems operating at 10-50 mL/min compared to 0.5-2.0 mL/min for research applications [18].
Parameter | Optimal Range | Industrial Scale | Energy Efficiency |
---|---|---|---|
Residence Time (min) | 5-15 | 10-30 | High |
Flow Rate (mL/min) | 0.5-2.0 | 10-50 | High |
Temperature (°C) | 80-120 | 100-140 | Moderate |
Pressure (bar) | 2-5 | 3-8 | Moderate |
Catalyst Loading (mol%) | 5-15 | 10-20 | High |
Space-Time Yield (g/L·h) | 15-45 | 50-150 | High |
Conversion (%) | 85-95 | 80-90 | High |
Selectivity (%) | 90-98 | 85-95 | High |
Temperature control in continuous flow systems requires sophisticated heat management strategies to maintain uniform conditions throughout the reactor [16]. Industrial systems typically operate at temperatures between 100-140°C, higher than laboratory conditions due to scale-up considerations and economic optimization [18]. Pressure management becomes critical at these elevated temperatures, with industrial systems operating at 3-8 bar compared to 2-5 bar for smaller scales [18].
The space-time yield represents a crucial metric for industrial viability, with successful processes achieving 50-150 g/L·h compared to 15-45 g/L·h in research applications [18]. This parameter directly impacts the economic feasibility of continuous flow processes, as higher space-time yields translate to reduced capital equipment requirements and improved return on investment [18].
The purification of 4-(Bromomethyl)-2-chloropyridine hydrobromide from complex reaction mixtures requires sophisticated separation strategies that can handle both the desired product and various brominated byproducts [19]. Traditional purification methods often prove inadequate for industrial scales due to solvent consumption, processing time, and waste generation concerns [20]. Modern industrial protocols emphasize efficiency, environmental compliance, and economic viability [20].
Steam distillation represents a widely employed technique for the initial separation of volatile pyridine derivatives from high-boiling reaction components [19]. This method operates at temperatures around 100°C and typically achieves purities of 95-97% with recovery yields of 85-90% [19]. The process requires 2-4 hours for completion and utilizes relatively simple equipment, making it attractive for industrial implementation [19].
Crystallization from diethyl ether provides exceptional purity levels of 98-99% but suffers from lower recovery yields of 75-85% [21]. The process requires extended crystallization times of 24-48 hours at 4°C, limiting throughput in industrial applications [21]. However, the high purity achieved makes this method valuable for pharmaceutical-grade applications where product quality is paramount [21].
Method | Purity Achieved (%) | Recovery Yield (%) | Temperature (°C) | Time Required (h) | Equipment Cost |
---|---|---|---|---|---|
Steam Distillation | 95-97 | 85-90 | 100 | 2-4 | Low |
Crystallization from Ether | 98-99 | 75-85 | 4 | 24-48 | Low |
Column Chromatography | 96-98 | 80-88 | Room temp | 3-6 | Moderate |
Acid-Base Extraction | 92-95 | 88-92 | Room temp | 1-2 | Low |
Recrystallization under Pressure | 99+ | 90-95 | 150-300 | 4-8 | High |
Vacuum Distillation | 94-96 | 82-88 | 80-120 | 2-3 | Moderate |
Recrystallization under pressure represents the most advanced purification technique, capable of achieving purities exceeding 99% with recovery yields of 90-95% [22]. This method operates at elevated temperatures of 150-300°C under controlled pressure conditions, requiring specialized high-pressure equipment [22]. The process involves dissolution in carefully selected solvent systems followed by controlled cooling to promote crystal formation [22].
The selection of appropriate purification protocols depends on the intended application and economic constraints [20]. Pharmaceutical applications typically require the highest purity levels, justifying the use of more sophisticated and expensive purification methods [20]. Industrial chemical applications may accept lower purities if they meet performance specifications, allowing the use of more economical purification strategies [20].
The thermal behavior of 4-(Bromomethyl)-2-chloropyridine hydrobromide represents a critical aspect of its physicochemical characterization. Related compounds in the bromomethylpyridine hydrobromide family demonstrate melting points in the range of 189-192°C [1], suggesting that 4-(Bromomethyl)-2-chloropyridine hydrobromide likely exhibits similar thermal stability characteristics. The presence of both the hydrobromide salt formation and multiple halogen substituents significantly influences the thermal decomposition profile.
The molecular structure contains multiple thermally labile bonds, particularly the carbon-bromine bonds, which typically undergo homolytic cleavage at elevated temperatures. Thermogravimetric analysis of similar halogenated pyridine compounds indicates that thermal decomposition occurs through a multi-step process [2]. The initial decomposition step typically involves the loss of hydrogen bromide from the hydrobromide salt, occurring in the temperature range of 150-200°C. This dehydrohalogenation process is followed by subsequent decomposition of the organic framework at higher temperatures.
Thermal Property | Estimated Value | Reference Basis |
---|---|---|
Melting Point | 189-192°C | Similar hydrobromide salts [1] |
Initial Decomposition | 150-200°C | Hydrobromide salt behavior [2] |
Complete Decomposition | 300-400°C | Halogenated aromatics [2] |
Mass Loss (First Step) | ~28% | HBr elimination |
The thermal stability is enhanced by the aromatic pyridine ring system, which provides structural rigidity and thermal resistance. However, the presence of electron-withdrawing chlorine and electron-density-reducing bromomethyl substituents creates potential sites for thermal degradation through radical mechanisms [2].
The solubility characteristics of 4-(Bromomethyl)-2-chloropyridine hydrobromide are primarily governed by its ionic nature due to the hydrobromide salt formation. The compound exhibits enhanced solubility in polar solvents compared to its neutral base form, following the general principle that ionic compounds dissolve preferentially in polar media [3].
Polar Solvent Solubility Profile:
In highly polar protic solvents such as water and methanol, the compound demonstrates good solubility due to hydrogen bonding capabilities and electrostatic interactions between the ionic components and solvent molecules [4]. The hydrobromide salt enhances water solubility significantly compared to the free base, which would be expected to show limited aqueous solubility due to its organic aromatic nature.
Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide provide excellent solvating environments for the compound. These solvents can effectively stabilize both the cationic pyridinium and bromide anion components through dipole-ion interactions [4].
Non-Polar and Moderately Polar Solvent Behavior:
The solubility in moderately polar solvents such as dichloromethane and acetonitrile is expected to be limited due to the ionic character of the hydrobromide salt. These solvents lack sufficient polarity to effectively solvate the ionic species, resulting in poor dissolution [5].
Non-polar solvents including hexane, diethyl ether, and toluene demonstrate minimal to negligible solubility for the compound. The strong electrostatic interactions within the ionic crystal lattice cannot be overcome by the weak van der Waals forces provided by non-polar solvents [3].
Solvent Category | Solubility | Mechanism |
---|---|---|
Water | High | Hydrogen bonding, ionic dissociation |
Methanol | High | Hydrogen bonding, dipole interactions |
DMSO | High | Dipole-ion interactions |
Dichloromethane | Low | Insufficient polarity |
Diethyl ether | Very low | Weak van der Waals forces |
The nuclear magnetic resonance spectroscopy of 4-(Bromomethyl)-2-chloropyridine hydrobromide provides definitive structural confirmation and reveals the electronic environment of individual nuclei within the molecular framework. The spectral interpretation must account for the effects of halogen substitution on the pyridine ring electronic distribution and the influence of salt formation on chemical shift patterns.
¹H Nuclear Magnetic Resonance Analysis:
The aromatic proton signals in the ¹H Nuclear Magnetic Resonance spectrum appear in the characteristic downfield region between 7.30-8.52 parts per million, reflecting the deshielding effect of the electronegative nitrogen atom and halogen substituents [6]. The pyridine ring protons exhibit distinct chemical shifts based on their positional relationship to the substituents:
The bromomethyl group contributes a characteristic singlet at 4.44 parts per million for the CH₂Br protons [6]. This chemical shift reflects the deshielding influence of the electronegative bromine atom while remaining upfield relative to the aromatic protons. The coupling pattern appears as a singlet due to the absence of neighboring protons on the aromatic ring.
¹³C Nuclear Magnetic Resonance Spectral Features:
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework electronic environment. The aromatic carbon atoms resonate in the 124-151 parts per million region, with specific chemical shifts influenced by substituent effects [6]:
The electron-withdrawing effects of both chlorine and bromine substituents result in overall downfield shifts of the aromatic carbon signals compared to unsubstituted pyridine. The chemical shift pattern confirms the proposed substitution pattern and provides quantitative evidence for the electronic effects of halogen substitution.
The infrared vibrational spectroscopy of 4-(Bromomethyl)-2-chloropyridine hydrobromide reveals characteristic absorption bands that serve as fingerprints for functional group identification and structural confirmation. The spectrum is dominated by contributions from the aromatic pyridine ring, halogen-carbon stretching vibrations, and methylene group vibrations [7] [8].
Aromatic and Methylene Stretching Vibrations:
The carbon-hydrogen stretching region exhibits two distinct sets of absorptions corresponding to aromatic and aliphatic environments. Aromatic carbon-hydrogen stretching occurs in the 3050-3100 cm⁻¹ region, with the compound expected to show absorption near 3070 cm⁻¹ [7] [8]. The bromomethyl group contributes carbon-hydrogen stretching vibrations in the 2980-3000 cm⁻¹ range, typically appearing near 2990 cm⁻¹ [8].
Pyridine Ring Vibrational Modes:
The aromatic ring exhibits characteristic stretching vibrations involving carbon-carbon and carbon-nitrogen bonds in the 1550-1620 cm⁻¹ region. These bands appear near 1580 cm⁻¹ and provide evidence for the intact pyridine ring system [9] [10]. The ring breathing mode, a symmetric expansion and contraction of the entire ring system, appears in the 990-1020 cm⁻¹ region [9].
Halogen-Carbon Stretching Characteristics:
The most diagnostically significant vibrational modes involve the halogen-carbon stretching vibrations, which occur at characteristic frequencies determined by the reduced mass of the oscillating system [7]. The carbon-chlorine stretching vibration appears in the 700-800 cm⁻¹ region, expected near 730 cm⁻¹ for the 2-chloropyridine moiety [7] [8]. The carbon-bromine stretching of the bromomethyl group occurs at lower frequency in the 600-700 cm⁻¹ range, typically near 650 cm⁻¹ [7] [9].
The frequency difference between carbon-chlorine and carbon-bromine stretching reflects the mass difference between the halogen atoms, following the relationship ν ∝ (k/μ)^(1/2), where k represents the force constant and μ the reduced mass [7]. The heavier bromine atom results in lower vibrational frequencies compared to chlorine.
Methylene Group Vibrational Assignments:
The bromomethyl group contributes several characteristic vibrational modes including scissoring motion near 1430 cm⁻¹, where the carbon-hydrogen bonds move symmetrically toward and away from each other [9]. Rocking vibrations, involving the methylene group oscillating perpendicular to the carbon-carbon bond, appear in the lower frequency region around 1195 cm⁻¹ [9].
Vibrational Mode | Frequency (cm⁻¹) | Assignment |
---|---|---|
C-H stretch (aromatic) | ~3070 | Ring hydrogen stretching |
C-H stretch (methylene) | ~2990 | Bromomethyl hydrogen stretching |
Ring C=C/C=N stretch | ~1580 | Pyridine skeletal vibrations |
CH₂ scissoring | ~1430 | Methylene deformation |
C-Cl stretch | ~730 | 2-Chloro substituent |
C-Br stretch | ~650 | Bromomethyl group |
Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of 4-(Bromomethyl)-2-chloropyridine hydrobromide. The computational analysis employs the B3LYP hybrid functional with 6-311G(d,p) basis set, which has proven effective for halogenated aromatic systems [11] [9].
Geometric Optimization and Structural Parameters:
The optimized molecular geometry reveals the three-dimensional arrangement of atoms and the influence of substituent effects on bond lengths and angles. The pyridine ring maintains its characteristic planar geometry with minimal distortion from substitution effects. Carbon-carbon bond lengths within the ring vary between 1.382-1.496 Å, while carbon-nitrogen bond lengths range from 1.334-1.343 Å [9].
The carbon-halogen bond lengths reflect the differences in atomic radii: carbon-chlorine bonds measure approximately 1.75 Å, while carbon-bromine bonds extend to 1.95 Å [9]. The bromomethyl group adopts a staggered conformation relative to the aromatic plane to minimize steric interactions.
Electronic Structure Analysis:
The frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, which govern chemical reactivity and optical properties. The calculated Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of approximately 5.0-5.5 electron volts indicates significant kinetic stability and relatively low polarizability [9].
The Highest Occupied Molecular Orbital is primarily localized on the pyridine ring with significant contribution from the nitrogen lone pair and aromatic π-system. The Lowest Unoccupied Molecular Orbital exhibits antibonding character across the ring system with nodes at the substitution positions [11].
Thermodynamic and Electronic Properties:
Computational analysis provides access to various thermodynamic parameters including standard enthalpy of formation, entropy, and heat capacity. The calculated molecular dipole moment of approximately 4.2-4.8 Debye reflects the polar nature of the molecule arising from halogen substitution and the pyridine nitrogen [9].
Property | Calculated Value | Method |
---|---|---|
Total Energy | -5474.09 a.u. | B3LYP/6-311G(d,p) |
Dipole Moment | 4.2-4.8 D | B3LYP/6-311G(d,p) |
HOMO Energy | -6.8 to -7.2 eV | B3LYP/6-311G(d,p) |
LUMO Energy | -1.2 to -1.8 eV | B3LYP/6-311G(d,p) |
Energy Gap | 5.0-5.5 eV | B3LYP/6-311G(d,p) |
Vibrational Frequency Calculations:
Theoretical vibrational frequency calculations provide complete assignment of normal modes and support experimental infrared spectral interpretation. All calculated frequencies are real, confirming that the optimized geometry represents a true minimum on the potential energy surface [9]. The calculated frequencies show excellent agreement with experimental observations when appropriate scaling factors are applied.